4-Ethylbenzohydrazide
Overview
Description
4-Ethylbenzohydrazide is a chemical compound that can be derived from 4-aminobenzoic acid as a starting material. It is related to various compounds that have been synthesized and characterized in the provided studies. For instance, ethyl 4-azidobenzoylaminoacetimidate, a compound prepared from 4-aminobenzoic acid, was used for RNA-protein cross-linking within Escherichia coli ribosomal 30-S subunits . Similarly, 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide and its metal complexes have been synthesized and characterized, indicating the versatility of ethyl-substituted benzohydrazide derivatives in forming complexes with metals .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from 4-aminobenzoic acid or its derivatives. For example, ethyl 4-azidobenzoylaminoacetimidate was synthesized in a four-step process . Another compound, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These syntheses involve reactions such as cross-linking, esterification, and complexation, which are common in the preparation of benzohydrazide derivatives.
Molecular Structure Analysis
The molecular structures of these compounds have been characterized using various spectroscopic techniques and theoretical calculations. For instance, the crystal structure of ethyl 4benzoyl1a,2,3,4tetrahydro3methyl1a(4methylphenyl)1Hazirino1,2a1,5benzodiazepine1carboxylate was determined, showing a tricyclic system with a seven-membered 1,5diazepine ring . Density Functional Theory (DFT) calculations were used to evaluate bond lengths, bond angles, and other structural parameters of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, confirming the experimental data .
Chemical Reactions Analysis
The reactivity of these compounds is highlighted by their ability to form complexes with metals and to participate in cross-linking reactions. The metal complexes of 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide were synthesized and characterized, suggesting their potential in coordination chemistry . The cross-linking ability of ethyl 4-azidobenzoylaminoacetimidate with RNA and proteins demonstrates the functional versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been extensively studied. Spectroscopic techniques such as FTIR, NMR, and mass spectrometry were used to characterize the compounds . Theoretical methods, including DFT and time-dependent DFT (TD-DFT), were employed to predict vibrational wavenumbers, electronic properties, and molecular electrostatic potential (MEP) . These studies provide a comprehensive understanding of the physical and chemical behavior of ethyl-substituted benzohydrazide derivatives.
Scientific Research Applications
Antimicrobial Activity
4-Ethylbenzohydrazide and its derivatives have been explored for their antimicrobial properties. A study synthesized thiomorpholine derivatives, including 4-thiomorpholin-4ylbenzohydrazide, and tested them for antimicrobial activity. These compounds were aimed at increasing microbial intracellular concentration and decreasing microbial resistance, showcasing their potential in the development of new antimicrobial agents (Kardile & Kalyane, 2010).
Anticancer Activity
In the realm of cancer research, various benzohydrazide derivatives have been investigated for their potential as anticancer agents. One study focused on synthesizing benzothiazole acylhydrazones, including derivatives with a benzohydrazide component, and evaluated their efficacy as anticancer agents. This research contributes to the understanding of benzohydrazides' role in cancer therapy (Osmaniye et al., 2018).
Toxicological Studies
4-Ethylbenzohydrazide derivatives have also been studied in the context of toxicology. For instance, the metabolism and toxicity of ethyl 4-hydroxybenzoate, a related compound, were explored in human melanoma cells. This research provides insight into the potential toxicological effects of similar benzohydrazide compounds and their metabolites (Vad et al., 2008).
Drug Interaction and Pharmacokinetics
Studies have examined the interaction and pharmacokinetics of compounds similar to 4-Ethylbenzohydrazide. For example, the interaction between 4-methylpyrazole, a compound structurally related to benzohydrazides, and ethanol was investigated in humans, providing valuable information about the metabolic interactions and elimination processes of these compounds (Jacobsen et al., 1996).
Environmental Impact
The environmental behavior of compounds like ethyl-4-aminobenzoate, related to 4-Ethylbenzohydrazide, was studied to understand their impact on aquatic organisms. This research is crucial for assessing the environmental risks associated with the use of such compounds (Li et al., 2017).
Safety And Hazards
4-Ethylbenzohydrazide is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
properties
IUPAC Name |
4-ethylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNMGZKCDVJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310867 | |
Record name | 4-ethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzohydrazide | |
CAS RN |
64328-55-8 | |
Record name | 64328-55-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethylbenzoic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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